2-(3-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one
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Overview
Description
2-(3-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is a complex organic compound belonging to the class of cinnolines. This compound features a unique structure with a chlorobenzyl group attached to a dihydrobenzo[h]cinnolinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as palladium or rhodium complexes, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include various substituted cinnolines, quinones, and dihydro derivatives, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
2-(3-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(3-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydrobenzo[h]cinnolin-3-ylamine: Similar structure but lacks the chlorobenzyl group.
Indazolone-fused cinnolines: These compounds have a fused indazolone ring and exhibit different chemical properties
Uniqueness
2-(3-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications .
Biological Activity
2-(3-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is a complex organic compound that belongs to the heterocyclic class of compounds, specifically the cinnolines. Its unique structure, characterized by a chlorobenzyl group attached to a dihydrobenzo[h]cinnolinone core, suggests potential for diverse biological activities. This article reviews the available research findings on its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.
- Molecular Formula : C19H15ClN2O
- Molecular Weight : 322.79 g/mol
- Boiling Point : Approximately 496.3 °C
- Density : Predicted at 1.30 g/cm³
Anticancer Activity
Dihydrocinnolinone derivatives have been studied for their cytotoxic effects on various cancer cell lines. Notably, structural features such as halogen substitutions are believed to influence biological activity:
Compound Name | Notable Activity | Reference |
---|---|---|
5-Methyl-5H-benzo[h]cinnoline | Cytotoxic against cancer cells | |
2-(4-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one | Higher cytotoxicity observed |
In vitro studies suggest that this compound may inhibit cell proliferation by targeting specific enzymes involved in cancer progression.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological activity may involve:
- Enzyme Inhibition : Interaction with enzymes critical for cell signaling and proliferation.
- Cell Membrane Disruption : Potential alteration of membrane integrity in microbial cells.
Case Studies and Research Findings
While direct studies on this compound are sparse, analogous compounds provide insight into its potential:
- Cytotoxicity Studies : Analogous compounds have demonstrated significant cytotoxic effects in various cancer cell lines. For example, derivatives with similar structural features have shown IC50 values indicating potent activity against melanoma cells (B16F10) without significant cytotoxicity at lower concentrations .
- Tyrosinase Inhibition : Some analogs exhibit strong inhibition of mushroom tyrosinase, an enzyme linked to melanin production. This suggests potential applications in skin-related therapies .
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O/c20-16-6-3-4-13(10-16)12-22-18(23)11-15-9-8-14-5-1-2-7-17(14)19(15)21-22/h1-7,10-11H,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFZSZJEABPAAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.